molecular formula C15H10F4O2 B3055951 (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone CAS No. 680610-53-1

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone

Cat. No.: B3055951
CAS No.: 680610-53-1
M. Wt: 298.23 g/mol
InChI Key: WHTALSHSIWKVCP-UHFFFAOYSA-N
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Description

(2-Fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone (CAS 680610-53-1) is a fluorinated aromatic ketone with the molecular formula C15H10F4O2 and a molecular weight of 298.23 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a 4-methoxyphenyl group and a 2-fluoro-3-(trifluoromethyl)phenyl moiety, making it a promising scaffold for the development of more complex molecules, particularly in the synthesis of heterocyclic compounds . Researchers utilize this methanone as a key intermediate. Literature indicates that closely related 2-fluoro-3-(trifluoromethyl)phenyl ketone derivatives are used in multi-step synthetic routes, such as Claisen-Schmidt condensation followed by cyclization reactions with reagents like guanidine, to generate complex nitrogen-containing heterocyclic structures . These final products are often targeted for various pharmacological and material science applications. The presence of both fluorine and trifluoromethyl groups on the aromatic ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity in biological systems, which is a key area of interest in drug discovery . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-10-7-5-9(6-8-10)14(20)11-3-2-4-12(13(11)16)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTALSHSIWKVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459586
Record name (2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680610-53-1
Record name (2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Pharmacological Activity

P2X7 Receptor Antagonism:

Compounds with fluoro-trifluoromethyl motifs exhibit potent antagonism. For example:

  • (S)-(2-Fluoro-3-CF₃-phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29): ED₅₀ = 0.06 mg/kg in rats .
  • (S)-(3-Fluoro-2-CF₃-pyridin-4-yl)(same backbone) (Compound 35) : ED₅₀ = 0.07 mg/kg .

Adenosine A1 Receptor Modulation:

PD 81,723 enhances agonist binding via allosteric effects, with a dissociation constant (Kd) < 1 µM . The 2-amino group and trifluoromethyl substituent are critical for activity, whereas the target compound’s methoxy group may reduce steric hindrance for binding.

Herbicidal Activity

Methanones with 4-methoxyphenyl and halogenated aryl groups show selective herbicidal effects. In a study of 23 analogs ():

  • 4-Methoxyphenyl derivatives inhibited rape (Brassica napus) growth at 100 µg/mL but were inactive against barnyard grass (Echinochloa crus-galli) .
  • 4-Trifluoromethylphenyl analogs exhibited weaker activity, highlighting the importance of methoxy positioning .

Table 2: Herbicidal Activity of Selected Methanones

Compound Substituents (R/R₁) Inhibition of Rape (%) Inhibition of Barnyard Grass (%)
4-Methoxyphenyl / 4-Chlorobenzyl 85 <10
4-Methoxyphenyl / 4-Trifluoromethylphenyl 45 <10
3,4,5-Trimethoxyphenyl / Phenyl 92 <10

Note: The target compound’s 2-fluoro-3-CF₃-phenyl group may enhance lipophilicity and target binding compared to analogs.

Physicochemical Properties

  • Solubility: Methoxy groups improve aqueous solubility (e.g., 1-(4-Methoxy-2-CF₃-phenyl)ethanone, logP = 2.1) compared to non-polar analogs .
  • Thermal Stability : Fluorine and trifluoromethyl groups increase thermal resistance, as seen in spiro-fused pyridine derivatives .

Biological Activity

The compound (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone , also known by its CAS number 680610-53-1, is a fluorinated aromatic ketone that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with 4-methoxyacetophenone under specific conditions to yield the desired product. The reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC), and purification is often achieved through silica gel column chromatography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibits an IC50 value that indicates its effectiveness in inhibiting cell proliferation. For instance, in a comparative study, it showed comparable activity to established chemotherapeutic agents, suggesting its potential as a novel anticancer agent .

The proposed mechanism of action for this compound involves interaction with key cellular targets that regulate apoptosis and cell cycle progression. Molecular docking studies suggest that it may bind to tubulin, inhibiting microtubule polymerization, which is critical for mitosis . Additionally, it has been observed to induce caspase activation in treated cells, further supporting its role in promoting apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Substitutions on the phenyl rings significantly influence its potency. For example, modifications to the methoxy group or the trifluoromethyl moiety can enhance or diminish its anticancer properties .

Comparative Activity Table

Compound NameIC50 (µM)Target Cell LineMechanism of Action
(2-F-3-CF3)(4-MeO)0.08 - 1.14A549, HT29Tubulin inhibition, Apoptosis
Doxorubicin<0.05Various cancer linesDNA intercalation
CA-40.05 - 0.09A549, ACHNTubulin inhibition

Study on Anticancer Activity

In a recent publication, researchers synthesized several derivatives of this compound and assessed their biological activities against multiple cancer cell lines. The results demonstrated that specific modifications led to enhanced cytotoxicity compared to the parent compound .

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may also exhibit anti-tumor effects in animal models, although further research is needed to fully understand its pharmacokinetics and therapeutic index .

Q & A

Q. Key Data :

Catalyst LoadingEnantiomeric Excess (%)Yield (%)
5 mol%5547
2.5 mol%8669

Advanced: How can conflicting spectroscopic data for fluorinated methanones be resolved?

Answer:
Contradictions in ¹H NMR and ¹⁹F NMR data often arise from:

  • Solvent effects : Use deuterated chloroform (CDCl₃) for consistent shifts.
  • Dynamic exchange processes : Lower temperatures (e.g., –40°C) can resolve splitting caused by fluorine coupling.

For example, the trifluoromethyl group in similar compounds shows a characteristic triplet (δ ≈ -62 ppm) in ¹⁹F NMR, while methoxy protons appear as a singlet (δ ≈ 3.8 ppm) in ¹H NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 281.0768).
  • FT-IR : Identify carbonyl stretching (~1680 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • X-ray Crystallography : Resolve conformational isomerism caused by the trifluoromethyl group .

Troubleshooting : Use column chromatography (hexane/EtOAc 95:5) to isolate pure product from byproducts like diaryl ethers .

Advanced: What role does the trifluoromethyl group play in molecular interactions?

Answer:
The CF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.2 units compared to non-fluorinated analogs.
  • Metabolic stability : Reduces oxidative degradation in cytochrome P450 assays.
  • Conformational rigidity : Molecular dynamics simulations show restricted rotation around the ketone bridge, favoring planar geometries .

Application Note : These properties make the compound suitable as a building block for protease inhibitors or fluorinated polymers .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential release of HF during decomposition.
  • Storage : –20°C in amber glass vials under argon to prevent photodegradation and moisture absorption .

Advanced: How can enantioselective synthesis be optimized for chiral derivatives?

Answer:

  • Chiral Ligands : Use (R)-BINAP with Pd catalysts for asymmetric cross-couplings (up to 95% ee).
  • Solvent Systems : Tetrahydrofuran (THF) with 10% H₂O improves catalyst turnover.
  • Post-Reaction Quench : Saturated NH₄Cl removes excess base, preventing racemization during workup .

Case Study : A one-pot synthesis achieved 86% ee for a brominated isoxazolidine derivative by adjusting catalyst loading and reaction time .

Advanced: What computational methods predict the compound’s reactivity?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the ketone carbon (ΔG‡ ≈ 25 kcal/mol).
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways .

Validation : Compare computed ¹³C NMR shifts (<2 ppm deviation) with experimental data to refine models .

Basic: What are the compound’s applications in medicinal chemistry?

Answer:

  • Pharmacophore Development : The ketone and fluorinated groups mimic transition states in enzyme inhibition (e.g., kinase targets).
  • Probe Synthesis : Used in trifunctional chemical probes with benzophenone (photoaffinity tag), alkyne (click chemistry handle), and hydroxyl groups (conjugation site) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone

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